molecular formula C7H7BrINO B13488761 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No.: B13488761
M. Wt: 327.94 g/mol
InChI Key: GMKXJQJHJIYMAU-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. This compound is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine typically involves the halogenation of 2-methoxy-4-methylpyridine. One common method includes the following steps:

    Bromination: Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-3-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine substituents on the pyridine ring, which can influence its reactivity and applications in synthesis compared to other similar compounds.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

5-bromo-3-iodo-2-methoxy-4-methylpyridine

InChI

InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3

InChI Key

GMKXJQJHJIYMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)I

Origin of Product

United States

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